N-Succinimidyl-2,4-dimethoxy-3-(tributylstannyl)benzoate
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Overview
Description
It is primarily recognized for its role as a serotonin receptor modulator, specifically acting as a serotonin 5-HT1A receptor agonist and a serotonin 5-HT2A receptor antagonist . This dual action makes it a promising candidate for various therapeutic applications, particularly in the treatment of hypoactive sexual desire disorder and as an antidepressant .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BIMT 17 involves multiple steps, starting from the appropriate benzimidazole derivatives. The key steps include:
Formation of the benzimidazole core: This is typically achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Substitution reactions: The introduction of the piperazine moiety is done through nucleophilic substitution reactions, often using halogenated intermediates.
Final modifications: The trifluoromethyl group is introduced via electrophilic aromatic substitution or other suitable methods.
Industrial Production Methods
Industrial production of BIMT 17 follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
BIMT 17 undergoes several types of chemical reactions, including:
Oxidation: This can lead to the formation of degradation products, which are typically monitored during stability studies.
Reduction: Although less common, reduction reactions can alter the pharmacological properties of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are crucial during the synthesis of BIMT 17.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenated intermediates, piperazine derivatives.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which are then further modified to yield the final product, BIMT 17 .
Scientific Research Applications
BIMT 17 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying receptor-ligand interactions.
Biology: Investigated for its effects on neurotransmitter systems, particularly serotonin and dopamine.
Medicine: Explored as a treatment for hypoactive sexual desire disorder and depression due to its unique receptor modulation properties.
Industry: Utilized in the development of new pharmacological agents targeting serotonin receptors
Mechanism of Action
BIMT 17 exerts its effects primarily through its action on serotonin receptors. It acts as an agonist at the serotonin 5-HT1A receptor and as an antagonist at the serotonin 5-HT2A receptor. This dual action helps to balance the levels of serotonin in the brain, which is crucial for mood regulation and other physiological processes. Additionally, BIMT 17 has been shown to interact with dopamine D4 receptors, further contributing to its antidepressant and anxiolytic effects .
Comparison with Similar Compounds
Similar Compounds
Buspirone: Another serotonin receptor modulator, but primarily acts as a partial agonist at the serotonin 5-HT1A receptor.
Imipramine: A tricyclic antidepressant that primarily inhibits the reuptake of serotonin and norepinephrine.
8-OH-DPAT: A selective serotonin 5-HT1A receptor agonist used in research.
Uniqueness of BIMT 17
What sets BIMT 17 apart from these compounds is its dual action as both a serotonin 5-HT1A receptor agonist and a serotonin 5-HT2A receptor antagonist. This unique combination allows for a more balanced modulation of serotonin levels, potentially leading to faster and more effective therapeutic outcomes .
Properties
CAS No. |
122452-56-6 |
---|---|
Molecular Formula |
C25H39NO6Sn |
Molecular Weight |
568.3 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2,4-dimethoxy-3-tributylstannylbenzoate |
InChI |
InChI=1S/C13H12NO6.3C4H9.Sn/c1-18-8-3-4-9(10(7-8)19-2)13(17)20-14-11(15)5-6-12(14)16;3*1-3-4-2;/h3-4H,5-6H2,1-2H3;3*1,3-4H2,2H3; |
InChI Key |
GHHYMUHLYQXNQW-UHFFFAOYSA-N |
SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(C=CC(=C1OC)C(=O)ON2C(=O)CCC2=O)OC |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(C=CC(=C1OC)C(=O)ON2C(=O)CCC2=O)OC |
Key on ui other cas no. |
122452-56-6 |
Synonyms |
N-succinimidyl-2,4-dimethoxy-3-(tributylstannyl)benzoate SDTBB |
Origin of Product |
United States |
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